molecular formula C6H6F3N3O B108206 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine CAS No. 16097-49-7

6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No. B108206
CAS RN: 16097-49-7
M. Wt: 193.13 g/mol
InChI Key: SGZDLGRZPGQUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C6H6F3N3O . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of “6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine” and its derivatives has been reported in several studies. For instance, a novel series of 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues have been synthesized from dichloropyrimidines by an initial substitution followed by Suzuki coupling with boronic acids or esters .


Molecular Structure Analysis

The molecular structure of “6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine” is characterized by the presence of a pyrimidine ring, a trifluoromethyl group, and a methoxy group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of TFMP derivatives .


Chemical Reactions Analysis

The chemical reactions involving “6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine” and its derivatives have been studied in the context of their applications in the agrochemical and pharmaceutical industries. For example, the reaction scope was evaluated by varying the substitution patterns in starting pyrimidin-2(1H)-ones and the trihalomethyl moiety (trifluoro- and trichloromethyl) in pyrimidines .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine is known to significantly enhance the pharmacological properties of drugs . This compound can be used as a building block in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders and cancers, where modulation of pyrimidine pathways is crucial.

Agrochemical Research

Compounds with a pyrimidine backbone are often explored for their herbicidal properties6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine could serve as a precursor in developing new agrochemicals that target specific enzymes or pathways in pests and weeds .

Material Science

In material science, the introduction of a trifluoromethyl group can alter the physical properties of materials, such as increasing thermal stability and chemical resistance. This compound may be used in the synthesis of advanced materials for coatings or electronic devices .

Catalysis

The unique electronic properties of the trifluoromethyl group make 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine a candidate for use in catalysis, particularly in reactions where electron-withdrawing groups can lead to more efficient processes .

Biological Studies

As a pyrimidine derivative, this compound can be used in biological studies to investigate DNA synthesis and repair mechanisms. It could act as an analog to naturally occurring bases and help in understanding mutagenesis and carcinogenesis processes .

Analytical Chemistry

In analytical chemistry, 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine can be used as a standard or reagent in the development of assays and analytical methods, especially in mass spectrometry, due to its distinctive trifluoromethyl group which aids in detection and quantification .

Future Directions

The future directions for the research and development of “6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

properties

IUPAC Name

6-methoxy-2-(trifluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O/c1-13-4-2-3(10)11-5(12-4)6(7,8)9/h2H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZDLGRZPGQUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345662
Record name 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine

CAS RN

16097-49-7
Record name 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.